2-Nitro-4-(pyrrolidine-1-carbonyl)phenylboronic acid
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Overview
Description
2-Nitro-4-(pyrrolidine-1-carbonyl)phenylboronic acid is a boronic acid derivative that features a nitro group, a pyrrolidine ring, and a phenylboronic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-4-(pyrrolidine-1-carbonyl)phenylboronic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from various cyclic or acyclic precursors.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions, where the aromatic ring is treated with nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids.
Formation of the Boronic Acid Moiety: The phenylboronic acid moiety can be synthesized using phenylmagnesium bromide and trimethyl borate, followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and cyclization processes, followed by purification steps to obtain the desired compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-4-(pyrrolidine-1-carbonyl)phenylboronic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The boronic acid moiety can participate in Suzuki–Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Suzuki–Miyaura coupling typically requires a palladium catalyst and a base such as potassium carbonate.
Major Products Formed
Reduction: The major product is 2-Amino-4-(pyrrolidine-1-carbonyl)phenylboronic acid.
Substitution: The major products are various biaryl compounds formed through cross-coupling reactions.
Scientific Research Applications
2-Nitro-4-(pyrrolidine-1-carbonyl)phenylboronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Nitro-4-(pyrrolidine-1-carbonyl)phenylboronic acid in chemical reactions involves:
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the nitro and pyrrolidine groups, making it less versatile in certain reactions.
4-(Piperidine-1-carbonyl)phenylboronic acid: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
2-Nitro-4-(pyrrolidine-1-carbonyl)phenylboronic acid is unique due to the presence of both a nitro group and a pyrrolidine ring, which confer distinct chemical properties and reactivity compared to other boronic acids .
Properties
Molecular Formula |
C11H13BN2O5 |
---|---|
Molecular Weight |
264.04 g/mol |
IUPAC Name |
[2-nitro-4-(pyrrolidine-1-carbonyl)phenyl]boronic acid |
InChI |
InChI=1S/C11H13BN2O5/c15-11(13-5-1-2-6-13)8-3-4-9(12(16)17)10(7-8)14(18)19/h3-4,7,16-17H,1-2,5-6H2 |
InChI Key |
HHYYRRKBNASGDY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)N2CCCC2)[N+](=O)[O-])(O)O |
Origin of Product |
United States |
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